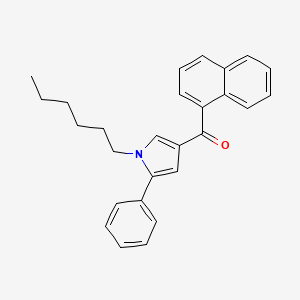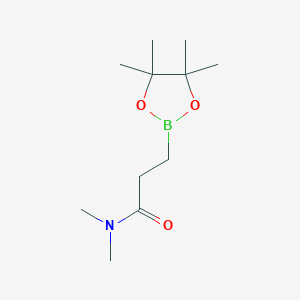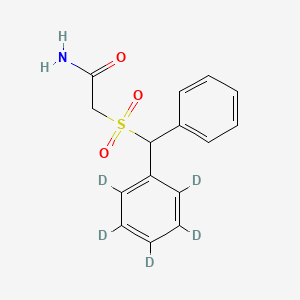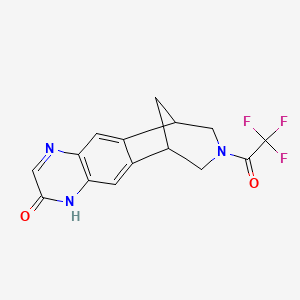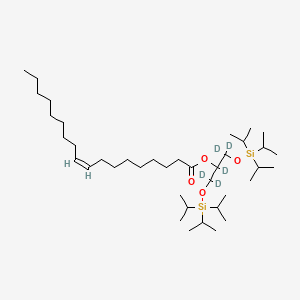
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5
Vue d'ensemble
Description
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is a deuterium-labeled compound used in various scientific research applications. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful for studies involving stable isotope labeling. The compound is characterized by its molecular formula C39H75D5O4Si2 and a molecular weight of 674.25 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 involves the protection of glycerol’s hydroxyl groups with triisopropylsilyl groups, followed by the esterification of the remaining hydroxyl group with oleic acid. The reaction typically requires the use of reagents such as triisopropylsilyl chloride and oleic acid, along with catalysts like pyridine or imidazole to facilitate the protection and esterification reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s structure and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The oleoyl group can be reduced to form saturated derivatives.
Substitution: The triisopropylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used to remove the triisopropylsilyl groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glycerol derivatives.
Substitution: Glycerol derivatives with different protective or functional groups.
Applications De Recherche Scientifique
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is widely used in scientific research, including:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of glycerol in biological systems.
Medicine: For imaging and diagnostic purposes, particularly in studies involving lipid metabolism and related disorders.
Industry: As a standard for quality control in the production of deuterium-labeled compounds.
Mécanisme D'action
The compound exerts its effects primarily through its stable isotope labeling, which allows researchers to track its incorporation and transformation in various systems. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, enabling detailed studies of metabolic pathways and reaction mechanisms. The molecular targets and pathways involved depend on the specific application, such as lipid metabolism in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-O-Bis(triisopropylsilyl) 2-monoolein-d5
- 1,3-O-Bis(triisopropylsilyl) 2-monooleoylglycerol-d5
- 1,3-O-Bis(triisopropylsilyl) 2-oleoylglycerol-d5
Uniqueness
1,3-O-Bis(triisopropylsilyl) 2-Oleoyl Glycerol-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its triisopropylsilyl protection groups also offer stability and ease of handling compared to other similar compounds.
Propriétés
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h21-22,32-38H,14-20,23-31H2,1-13H3/b22-21-/i30D2,31D2,38D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLGUYRKBNBNIX-UUQFUAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)
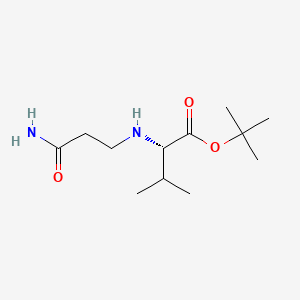

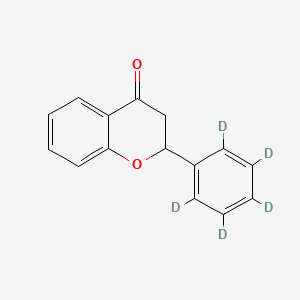
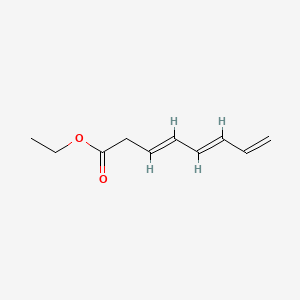

![1,1'-[Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)-d5](/img/new.no-structure.jpg)
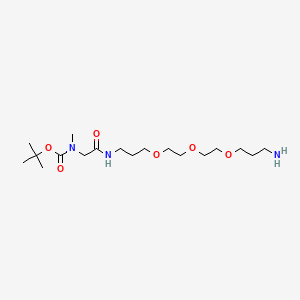
![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)
